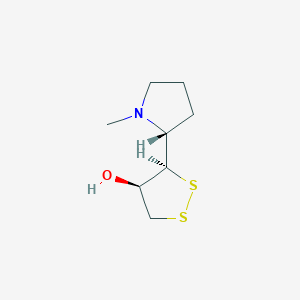
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol, also known as MPD, is a chiral compound that has been widely studied for its potential applications in various scientific fields. MPD consists of a dithiolane ring with a pyrrolidine substituent and a hydroxyl group, making it a versatile molecule for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. A research study found that aminopyrrolidine-2R,4R-dicarboxylated, a similar compound, acts as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which can protect neurons against excitotoxic degeneration (Battaglia et al., 1998).
Glycosidase Inhibition
Derivatives of the compound have shown inhibitory activities toward various glycosidases. Specifically, some derivatives have demonstrated selective inhibition of alpha-mannosidase, which is significant for understanding and potentially treating various biological processes (Popowycz et al., 2001).
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry for the preparation of various bioactive molecules. For example, its derivatives have been synthesized for the selective preparation of neuronal nitric oxide synthase inhibitors (Xue et al., 2009).
Eigenschaften
CAS-Nummer |
121702-91-8 |
|---|---|
Produktname |
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol |
Molekularformel |
C8H15NOS2 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
BHJXMJSQJLEOMC-BWZBUEFSSA-N |
Isomerische SMILES |
CN1CCC[C@@H]1[C@@H]2[C@@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
Kanonische SMILES |
CN1CCCC1C2C(CSS2)O |
Andere CAS-Nummern |
121702-91-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



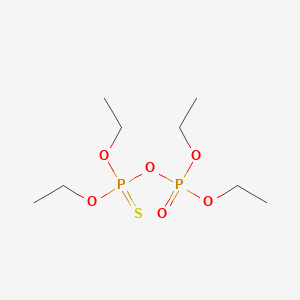


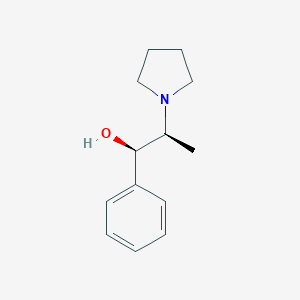
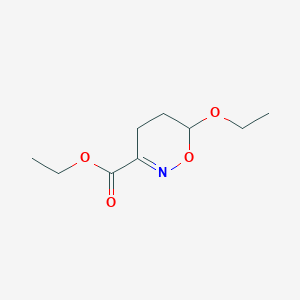
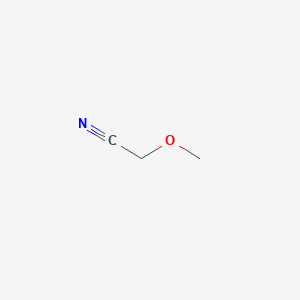
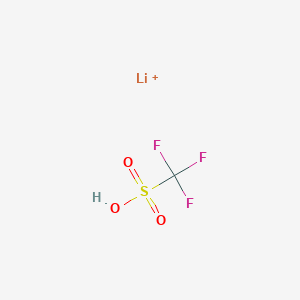

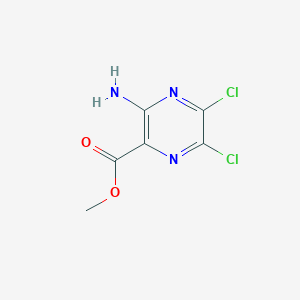

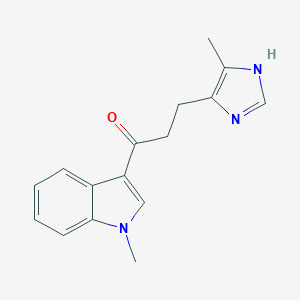
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)